REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH3:21])[CH:8]=[CH:7][C:6]([CH:9]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.C1C=C(Cl)C=C(C(OO)=[O:30])C=1>O1CCCC1>[CH3:13][O:12][C:10](=[O:11])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH3:21])=[CH:4][CH:5]=1)([C:14]1[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=1)[OH:30] |f:0.1|
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(C(=O)OC)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
DMF (1 mL) was added to the reaction
|
Type
|
ADDITION
|
Details
|
The mixture was treated with TMS-Cl (10 mL of 1M THF solution)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature (2 h)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with tetrabutylammonium fluoride
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two additional portions of ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(O)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |